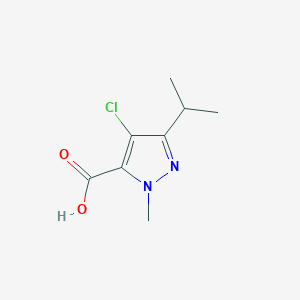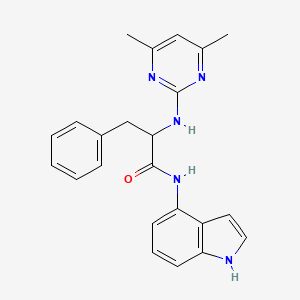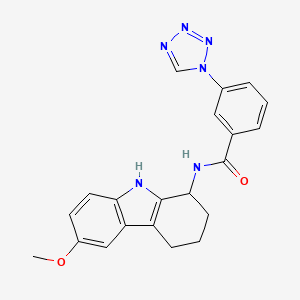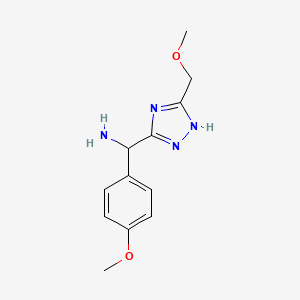
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CMPCA) is an organic compound with a molecular formula of C7H10ClN3O2. It is a white crystalline solid and has a melting point of 97-99 °C. CMPCA has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. CMPCA is an important intermediate for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents.
科学研究应用
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used as a reagent in the synthesis of other compounds, such as 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
作用机制
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of various pharmaceuticals. It is believed to act as a proton shuttle, allowing the transfer of protons between different molecules. This facilitates the formation of the desired product by allowing the reactants to react in a more efficient manner. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to act as a catalyst in certain reactions, allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to possess antioxidant and anti-apoptotic properties, which may be beneficial for the treatment of certain diseases.
实验室实验的优点和局限性
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and can be stored for long periods of time without significant degradation. The reaction conditions are also relatively mild and can be easily controlled. However, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a relatively toxic compound and should be handled with care. In addition, it is a relatively slow-acting compound, which can limit its usefulness in certain applications.
未来方向
The potential applications of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid are far-reaching and could lead to new treatments for a variety of diseases. Future research could focus on the development of new synthesis methods for 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, as well as the development of new pharmaceuticals based on 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. In addition, further research could explore the potential biochemical and physiological effects of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid and its potential as a therapeutic agent. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
合成方法
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of propan-2-yl chloride with 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, and yields 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in high yields. The reaction can also be carried out in aqueous media, with the addition of a surfactant, such as sodium lauryl sulfate, to improve the solubility of the reactants.
属性
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINABLGIPMCML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)


![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)